molecular formula C11H17NS B1492124 1-(5-cyclopentylthiophen-3-yl)-N-methylmethanamine CAS No. 1936092-85-1

1-(5-cyclopentylthiophen-3-yl)-N-methylmethanamine

Cat. No.: B1492124
CAS No.: 1936092-85-1
M. Wt: 195.33 g/mol
InChI Key: WMRXPCSGTCKITK-UHFFFAOYSA-N
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Description

1-(5-cyclopentylthiophen-3-yl)-N-methylmethanamine is a synthetic cannabinoid that has garnered significant attention in scientific research due to its potential therapeutic and toxic effects. This compound is structurally unique and has been studied for its diverse applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-cyclopentylthiophen-3-yl)-N-methylmethanamine typically involves the reaction of cyclopentylthiophene with methylamine under specific conditions. The reaction can be carried out using various methods, such as reductive amination, where an aldehyde or ketone is reduced in the presence of methylamine to form the desired amine.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(5-cyclopentylthiophen-3-yl)-N-methylmethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been investigated for its effects on biological systems, including its interaction with cannabinoid receptors.

  • Medicine: Research has explored its potential therapeutic uses, such as pain management and treatment of neurological disorders.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(5-cyclopentylthiophen-3-yl)-N-methylmethanamine exerts its effects involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, leading to various physiological responses. The molecular targets and pathways involved include the endocannabinoid system, which plays a crucial role in regulating pain, mood, and other functions.

Comparison with Similar Compounds

  • CP-55940

  • JWH-018

  • AM-2201

  • UR-144

Properties

IUPAC Name

1-(5-cyclopentylthiophen-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-12-7-9-6-11(13-8-9)10-4-2-3-5-10/h6,8,10,12H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRXPCSGTCKITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CSC(=C1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-cyclopentylthiophen-3-yl)-N-methylmethanamine
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1-(5-cyclopentylthiophen-3-yl)-N-methylmethanamine
Reactant of Route 5
1-(5-cyclopentylthiophen-3-yl)-N-methylmethanamine
Reactant of Route 6
1-(5-cyclopentylthiophen-3-yl)-N-methylmethanamine

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